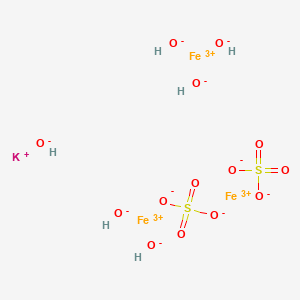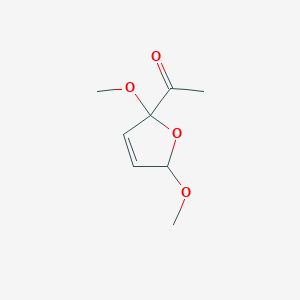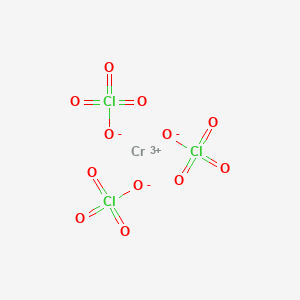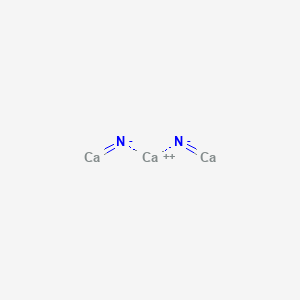
Potassium;iron(3+);hexahydroxide;disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;iron(3+);hexahydroxide;disulfate, also known as ferric potassium sulfate, is a chemical compound with the formula KFe(SO4)2·6H2O. This compound is commonly used in various scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
Potassium;iron(3+);hexahydroxide;disulfate works by forming a complex with the impurities in water or the dyes in fabrics. This complex then settles to the bottom, allowing the purified water or dyed fabric to be separated from the impurities.
Effets Biochimiques Et Physiologiques
Potassium;iron(3+);hexahydroxide;disulfate is not known to have any significant biochemical or physiological effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using potassium;iron(3+);hexahydroxide;disulfate in lab experiments is its ability to remove impurities from water, which is essential in many experiments. However, one limitation is that it can be difficult to obtain pure crystals of KFe(SO4)2·6H2O, which may affect the accuracy of some experiments.
Orientations Futures
For research include investigating its potential use in wastewater treatment, production of new materials, and improving the synthesis method.
Méthodes De Synthèse
Potassium;iron(3+);hexahydroxide;disulfate can be synthesized by reacting potassium sulfate and iron(III) sulfate in the presence of sulfuric acid and water. The reaction produces a greenish-yellow solution, which is then cooled to form crystals of KFe(SO4)2·6H2O.
Applications De Recherche Scientifique
Potassium;iron(3+);hexahydroxide;disulfate is widely used in various scientific research applications. It is commonly used as a coagulant in water treatment plants to remove impurities and suspended particles from water. It is also used as a mordant in the textile industry to fix dyes to fabrics. Additionally, it is used in the production of alum, which is used in paper manufacturing.
Propriétés
Numéro CAS |
12207-14-6 |
|---|---|
Nom du produit |
Potassium;iron(3+);hexahydroxide;disulfate |
Formule moléculaire |
Fe3H6KO14S2 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
potassium;iron(3+);hexahydroxide;disulfate |
InChI |
InChI=1S/3Fe.K.2H2O4S.6H2O/c;;;;2*1-5(2,3)4;;;;;;/h;;;;2*(H2,1,2,3,4);6*1H2/q3*+3;+1;;;;;;;;/p-10 |
Clé InChI |
ZDRXNBQZPSLMJH-UHFFFAOYSA-D |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3].[Fe+3].[Fe+3] |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Fe+3].[Fe+3].[Fe+3] |
Autres numéros CAS |
12449-90-0 |
Synonymes |
jarosite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















